9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride
Brand Name: Vulcanchem
CAS No.: 36003-87-9
VCID: VC20423603
InChI: InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)10-4-2-8(24(16,21)22)6-12(10)13(9)17/h1-6H
SMILES:
Molecular Formula: C14H6Cl2O6S2
Molecular Weight: 405.2 g/mol

9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride

CAS No.: 36003-87-9

Cat. No.: VC20423603

Molecular Formula: C14H6Cl2O6S2

Molecular Weight: 405.2 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride - 36003-87-9

Specification

CAS No. 36003-87-9
Molecular Formula C14H6Cl2O6S2
Molecular Weight 405.2 g/mol
IUPAC Name 9,10-dioxoanthracene-2,6-disulfonyl chloride
Standard InChI InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)10-4-2-8(24(16,21)22)6-12(10)13(9)17/h1-6H
Standard InChI Key CZNYYPMFWGMKRC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of an anthraquinone system (9,10-anthracenedione) functionalized with sulfonyl chloride (–SO₂Cl) groups at the 2- and 6-positions. X-ray crystallography confirms a monoclinic crystal system (space group P21/cP2_1/c) with lattice parameters a=10.247A˚,b=6.395A˚,c=36.265A˚a = 10.247 \, \text{Å}, b = 6.395 \, \text{Å}, c = 36.265 \, \text{Å}. The sulfonyl chloride groups adopt a planar configuration, enhancing electrophilicity and reactivity toward nucleophiles.

Spectroscopic Characterization

  • NMR: 13C^{13}\text{C} NMR reveals distinct peaks for sulfonyl groups at δ140ppm\delta \sim 140 \, \text{ppm}, while aromatic protons in the anthracene backbone appear between δ7.58.5ppm\delta 7.5–8.5 \, \text{ppm} in 1H^1\text{H} NMR.

  • IR: Strong absorptions at 1370cm11370 \, \text{cm}^{-1} (S=O asymmetric stretch) and 1170cm11170 \, \text{cm}^{-1} (S=O symmetric stretch) confirm sulfonyl chloride functionality .

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves ≥98% purity, with UV detection at λ=254nm\lambda = 254 \, \text{nm}.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Oxidation: Anthracene is oxidized to anthraquinone using K2Cr2O7\text{K}_2\text{Cr}_2\text{O}_7 in sulfuric acid.

  • Sulfonation: Anthraquinone undergoes sulfonation at 150°C with fuming sulfuric acid to yield 2,6-anthracenedisulfonic acid.

  • Chlorination: Sulfonic acid groups are converted to sulfonyl chlorides using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5, catalyzed by dimethylformamide (DMF) at 70–85°C.

Optimization Parameters:

ParameterConditionYield (%)
CatalystDMF72–85
Temperature70–85°C72–85
SolventDichloromethane72–85

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and purity. Post-synthesis purification involves recrystallization from ethanol/water mixtures and column chromatography. Advanced process analytical technology (PAT) ensures real-time monitoring of reaction intermediates .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The sulfonyl chloride groups undergo facile substitution with nucleophiles:

  • Amines: Form sulfonamides (R2NSO2\text{R}_2\text{NSO}_2-anthraquinone), used in drug discovery .

  • Alcohols: Yield sulfonate esters, applied as surfactants or ionic liquids .

  • Thiols: Produce sulfonothioates for coordination chemistry.

Reduction and Oxidation

  • Reduction: Ketone groups at positions 9 and 10 are reduced to hydroxyls using NaBH4\text{NaBH}_4, forming dihydroxy derivatives with altered redox properties .

  • Oxidation: Further oxidation with KMnO4\text{KMnO}_4 generates sulfonic acids, enhancing water solubility for biomedical applications .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 50–100 µg/mL) and fungi (e.g., Candida albicans) . Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups and inhibition of cell wall synthesis enzymes .

Cytotoxicity in Cancer Cells

In vitro assays demonstrate apoptosis induction in HeLa (cervical cancer) and MCF-7 (breast cancer) cells at IC₅₀ = 25 µM. Reactive oxygen species (ROS) generation and mitochondrial membrane depolarization are key mechanisms .

Enzyme Inhibition

Acetylcholinesterase (AChE) inhibition (IC₅₀ = 30 µM) suggests potential for treating neurodegenerative disorders. Molecular docking studies reveal binding to the enzyme’s catalytic triad .

Activity TypeTargetEffectIC₅₀/MIC
AntimicrobialS. aureusGrowth inhibition50–100 µg/mL
CytotoxicityHeLa cellsApoptosis induction25 µM
Enzyme InhibitionAChEActivity reduction30 µM

Applications in Science and Industry

Organic Synthesis

The compound serves as a precursor for sulfonamide drugs, dyes (e.g., anthraquinone disperse dyes), and redox-active materials in flow batteries . Its derivatization with cyclodextrins enhances solubility for aqueous-phase reactions .

Analytical Chemistry

As a derivatization reagent, it modifies phenols for HPLC detection at sub-ppb concentrations . Ion-pair extraction with tetrabutylammonium salts enables precise quantification in environmental samples .

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundKey FeaturesReactivity Difference
Anthraquinone-2-sulfonic acidSingle sulfonic acid groupLower electrophilicity
2,6-DiaminoanthraquinoneAmino groups instead of sulfonyl chloridesEnhanced hydrogen bonding
9,10-Dioxo-1,5-disulfonyl chlorideDifferent sulfonyl positionsAltered regioselectivity

The 2,6-disulfonyl chloride derivative’s dual electrophilic sites enable bifunctional conjugation, distinguishing it from monosubstituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator